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Abstract
E7090, also known as Tasurgratinib, is a potent and selective, orally available small-molecule

inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] Aberrant

FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer

therapy.[3][5] E7090 has demonstrated significant antitumor activity in preclinical models and is

currently under investigation in clinical trials for the treatment of advanced solid tumors

harboring FGFR gene alterations.[1][6][7] This technical guide provides an in-depth overview of

the chemical structure, physicochemical properties, mechanism of action, and key experimental

data related to E7090.

Chemical Structure and Properties
E7090 is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-

yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-

carboxamide.[1][8] The compound is also referred to by its International Nonproprietary Name

(INN), Tasurgratinib.[9][10]
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Identifier Value

IUPAC Name

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-

yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-

methoxyethoxy)-N-methylindole-1-

carboxamide[9][10]

Synonyms E7090, E-7090, Tasurgratinib[8][10]

CAS Number 1622204-21-0[8]

Physicochemical Properties
Property Value

Molecular Formula C32H37N5O6[8]

Molecular Weight 587.67 g/mol [8]

Appearance
E7090 is typically used in its succinate salt form

for in vitro and in vivo studies.[1]

Mechanism of Action
E7090 is a selective inhibitor of the tyrosine kinase activity of FGFR1, 2, and 3.[8] Upon

administration, it interferes with the binding of fibroblast growth factors (FGF) to their receptors,

thereby inhibiting FGFR-mediated signaling pathways.[10][11] This disruption leads to the

suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that have

an overactive FGFR signaling pathway.[10][11] Kinetic analysis of its interaction with FGFR1

suggests that E7090 has a mode of action similar to type V kinase inhibitors.[8][9]

FGFR Signaling Pathway Inhibition
The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation

of tyrosine residues in the intracellular kinase domain. This activates downstream signaling

cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for

cell proliferation, survival, and differentiation. E7090 effectively blocks the initial

phosphorylation of FGFR, consequently inhibiting the activation of downstream signaling

molecules such as FRS2α, ERK1/2, and AKT.[1]
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Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b607249?utm_src=pdf-body-img
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Activity
E7090 demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3 in both

cell-free and cell-based assays.

Kinase Inhibition
Target Kinase IC50 (nM)

FGFR1 0.71[2][4]

FGFR2 0.50[2][4]

FGFR3 1.2[2][4]

FGFR4 120[2][4]

Cellular Activity
Cell Line Assay IC50 (nM)

SNU-16 (Gastric Cancer,

FGFR2 amplified)
FGFR Phosphorylation 1.2[1][12]

SNU-16 (Gastric Cancer,

FGFR2 amplified)
Cell Proliferation 5.7[1]

SNU-16 (Gastric Cancer,

FGFR2 amplified)
Cell Growth 3[2]

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the

activity of E7090.

Cell-Free Kinase Inhibition Assay
The inhibitory activity of E7090 against a panel of kinases is determined using a cell-free

enzymatic assay. This typically involves incubating the purified kinase domain of the target

receptor with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying

concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often
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using methods like radioisotope incorporation or fluorescence-based detection, to calculate the

IC50 value.

Cell Proliferation Assay
The antiproliferative effect of E7090 is assessed in cancer cell lines with known FGFR

alterations. Cells are seeded in multi-well plates and treated with a range of E7090
concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a

colorimetric or fluorometric assay, such as the Cell Counting Kit-8, which quantifies the number

of viable cells. The IC50 value, representing the concentration of E7090 that inhibits cell growth

by 50%, is then calculated.[13]

Western Blot Analysis for Signaling Pathway Inhibition
To confirm the mechanism of action at a cellular level, western blotting is employed. Cancer

cells are treated with different concentrations of E7090 for a defined time. Subsequently, cells

are lysed, and the total protein is extracted. Proteins from the lysates are separated by gel

electrophoresis, transferred to a membrane, and probed with specific antibodies against

phosphorylated and total forms of FGFR and its downstream signaling proteins (e.g., FRS2α,

ERK1/2, AKT). The band intensities are quantified to determine the dose-dependent inhibitory

effect of E7090 on the signaling pathway.[1][14]
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Figure 2: General Workflow for Western Blot Analysis.

In Vivo Antitumor Activity
E7090 has demonstrated significant antitumor efficacy in mouse xenograft models. In a study

using a subcutaneous xenograft model of SNU-16 human gastric cancer, oral administration of
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E7090 succinate led to a dose-dependent inhibition of tumor growth without causing severe

weight loss in the animals.[1]

Clinical Development
E7090 (Tasurgratinib) is currently being evaluated in clinical trials for the treatment of patients

with advanced solid tumors harboring FGFR gene alterations.[6][7] A first-in-human Phase I

study in Japan established a manageable safety profile and determined the recommended

dose for further studies.[6][15] Phase II trials are ongoing to further assess the efficacy and

safety of E7090 in various cancer types with specific FGFR abnormalities.[5][7][16] Recent

studies are also exploring its potential in combination with other therapies, such as endocrine

therapies for breast cancer.[17]

Conclusion
E7090 (Tasurgratinib) is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a

well-defined mechanism of action. Its demonstrated preclinical efficacy and manageable safety

profile in early clinical trials highlight its potential as a valuable therapeutic agent for patients

with cancers driven by aberrant FGFR signaling. Ongoing clinical investigations will further

elucidate its role in the landscape of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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